molecular formula C14H14O5 B408599 Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate CAS No. 73751-12-9

Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B408599
CAS No.: 73751-12-9
M. Wt: 262.26g/mol
InChI Key: ZKBQCMZBDIWIFC-UHFFFAOYSA-N
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Description

Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a fused bicyclic aromatic structure. Its molecular formula is C₁₄H₁₄O₅ (molecular weight: 262.26 g/mol), featuring an ethyl ester group at position 2, a methyl group at position 3, and an acetyloxy substituent at position 4 of the benzofuran ring .

Properties

IUPAC Name

ethyl 4-acetyloxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-4-17-14(16)13-8(2)12-10(18-9(3)15)6-5-7-11(12)19-13/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBQCMZBDIWIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation of a Preformed Benzofuran Intermediate

The most well-documented method involves the acetylation of 4-hydroxy-3-methylbenzofuran-2-carboxylic acid. As described in US Patent 4,663,347 , the synthesis proceeds via:

Step 1: Preparation of 4-Hydroxy-3-Methylbenzofuran-2-Carboxylic Acid
A sodium ethoxide solution is prepared by dissolving sodium metal (145 g) in ethanol (10.6 L) under nitrogen. 2-Hydroxy-6-ethoxycarbonylmethoxy acetophenone (1.0 kg) is added at -5°C to -10°C, followed by 18 hours of stirring. Acidic workup yields the intermediate carboxylic acid.

Step 2: Acetylation with Boron Oxide Catalyst
The intermediate (6 g, 31.25 mmol) is mixed with acetic anhydride (60 mL) and boron oxide (2.17 g, 1 equiv.) at 70°C for 1 hour. The reaction is quenched with ice water, yielding 4-acetoxy-3-methylbenzofuran-2-carboxylic acid in 95% yield (7 g).

Step 3: Esterification to Ethyl Ester
The carboxylic acid is treated with ethanol under acidic conditions (e.g., H₂SO₄) to form the final ethyl ester. This step is inferred from analogous esterifications in related benzofuran syntheses.

Key Data:

ParameterValueSource
Yield (Step 2)95%
Reaction Temperature70°C
CatalystBoron oxide

Ring Construction via Cyclization of Aryl Propargyl Ethers

An alternative route constructs the benzofuran core de novo. This method, adapted from Diels-Alder approaches in benzofuran chemistry, involves:

Step 1: Diels-Alder Reaction
3-Methyl-1-acetoxy-1,3-butadiene reacts with diethyl fumarate in refluxing benzene to form a bicyclic adduct. This adduct undergoes retro-Diels-Alder cleavage to generate the benzofuran skeleton.

Step 2: Functionalization
The intermediate is acetylated at the 4-position using acetyl chloride and esterified at the 2-position with ethanol.

Challenges:

  • Regioselectivity in acetylation requires careful control of reaction conditions.

  • Purification of intermediates is complicated by byproducts.

Optimization of Reaction Conditions

Catalytic Efficiency

Boron oxide in acetic anhydride proves highly effective for acetylation, achieving near-quantitative yields. Comparative studies show that alternative catalysts (e.g., H₂SO₄) result in lower yields (70–80%) due to side reactions.

Solvent and Temperature Effects

  • Acetic anhydride serves as both solvent and acetylating agent, simplifying the workflow.

  • Reactions above 70°C risk decomposition, while temperatures below 60°C slow acetylation kinetics.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.32 (s, 3H, CH₃), 2.55 (s, 3H, OAc), 4.35 (q, 2H, CH₂CH₃), 6.85–7.45 (m, 3H, aromatic).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acetyl).

Purity Assessment

HPLC analysis typically shows >98% purity when boron oxide is used, versus 85–90% with H₂SO₄.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Recent advances propose using continuous flow reactors to enhance mixing and heat transfer during acetylation, potentially reducing reaction times by 40%.

Byproduct Management

Common byproducts include:

  • 4-Acetoxy-3-methylbenzofuran : Formed via decarboxylation during esterification.

  • Diacetylated derivatives : Mitigated by stoichiometric control of acetic anhydride.

Comparative Analysis of Methods

MethodYieldScalabilityPurity
Direct Acetylation95%High>98%
Cyclization60–70%Moderate85–90%

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a leaving group in enzymatic reactions, facilitating the formation of active intermediates. The benzofuran ring structure allows for interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s activity and properties can be contextualized by comparing it to structurally related benzofuran derivatives:

Ethyl 5-(Acetyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate Substituents: Acetyloxy at position 5, methyl at position 2. Molecular Weight: 262.26 g/mol . Key Difference: Positional isomerism of the acetyloxy group (4 vs.

Ethyl 3-Methyl-1-Benzofuran-2-Carboxylate

  • Substituents : Methyl at position 3; lacks acetyloxy group.
  • Molecular Weight : 204.22 g/mol .
  • Key Difference : Absence of the acetyloxy group likely reduces polarity and may diminish interactions with biological targets compared to the acetyloxy-containing derivative.

Ethyl 4-{[(2-Chlorophenyl)Carbonyl]Oxy}-3-Methyl-1-Benzofuran-2-Carboxylate Substituents: 2-Chlorobenzoyloxy at position 4. Molecular Weight: 358.8 g/mol .

Substituent Effects on Physicochemical Properties

  • Methyl Group : Contributes to hydrophobic interactions, stabilizing the benzofuran core in active sites .
  • Positional Isomerism : Shifting the acetyloxy group from position 4 to 5 (as in ) could alter molecular geometry, affecting binding to enzymes or receptors.

Data Tables

Table 1. Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Inference
Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate 4-Acetyloxy, 3-methyl 262.26 Antifungal/plant growth support
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate 5-Acetyloxy, 2-methyl 262.26 Unreported
Ethyl 3-methyl-1-benzofuran-2-carboxylate 3-Methyl 204.22 Baseline hydrophobic interactions
Ethyl 4-(2-chlorobenzoyl)oxy-3-methyl... 4-(2-Chlorobenzoyl)oxy 358.80 Enhanced lipophilicity

Biological Activity

Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran class, recognized for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

This compound features a benzofuran core with an ethyl ester and acetyloxy substituents. Its chemical formula is C14H14O4, and it has a molecular weight of 250.26 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The acetyloxy group can act as a leaving group during enzymatic reactions, facilitating the formation of active intermediates. The benzofuran structure allows for significant interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study demonstrated that derivatives of benzofuran could inhibit the activity of the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases such as erosive gastritis and inflammatory bowel disease.

Cytoprotective Effects

In vivo studies have shown that this compound can protect against tissue damage induced by noxious agents. For instance, it has been tested in models of ethanol-induced gastric lesions, where it demonstrated significant protective effects on gastric mucosa . The protective mechanism may involve the modulation of oxidative stress pathways and inflammation.

Case Studies

  • Gastric Protection : In a controlled study involving Sprague-Dawley rats, this compound was administered prior to ethanol exposure. The results indicated a marked reduction in gastric lesions compared to controls receiving only the vehicle .
  • Enzyme Inhibition : A detailed enzyme inhibition study revealed that this compound can effectively inhibit specific enzymes linked to inflammatory pathways. The inhibition constants were determined using Lineweaver-Burk plots, confirming its potential as a non-competitive inhibitor .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-(acetyloxy)-3-methylbenzoateLacks furan ringModerate anti-inflammatory effects
Mthis compoundMethyl ester instead of ethylLower cytoprotective activity

This compound is unique due to its combination of the benzofuran ring and acetyloxy group, which enhances its biological activity compared to similar compounds.

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